Physicochemical properties of [2-(Trifluoromethyl)phenyl]glycolic acid
Physicochemical properties of [2-(Trifluoromethyl)phenyl]glycolic acid
An In-Depth Technical Guide to the Physicochemical Properties of [2-(Trifluoromethyl)phenyl]glycolic Acid
Introduction
[2-(Trifluoromethyl)phenyl]glycolic acid, with the IUPAC name 2-Hydroxy-2-[2-(trifluoromethyl)phenyl]acetic acid and CAS Number 339-93-5, is a specialized organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] Structurally, it is a derivative of mandelic acid, featuring a trifluoromethyl (CF₃) group at the ortho-position of the phenyl ring. This substitution is not trivial; the trifluoromethyl group is a cornerstone of modern drug design, often introduced to modulate a molecule's physicochemical and pharmacokinetic properties.[2] Its strong electron-withdrawing nature and lipophilicity can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune bioavailability.[3]
This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing a detailed examination of the key physicochemical properties of [2-(Trifluoromethyl)phenyl]glycolic acid. We will move beyond a simple data sheet, offering field-proven experimental protocols and explaining the causality behind analytical choices. The information herein is designed to empower scientists to effectively utilize this valuable building block in their research and development endeavors.[1][4]
Core Molecular and Physical Properties
The foundational properties of a compound dictate its handling, formulation, and behavior in both chemical and biological systems.
| Property | Data | Source |
| IUPAC Name | 2-Hydroxy-2-[2-(trifluoromethyl)phenyl]acetic acid | [1][5] |
| CAS Number | 339-93-5 | [1][5] |
| Molecular Formula | C₉H₇F₃O₃ | [5] |
| Molecular Weight | 220.14 g/mol | [5] |
| Appearance | White to off-white crystalline solid (Expected) | Inferred from similar compounds[6] |
| SMILES | O=C(O)C(O)c1ccccc1C(F)(F)F | [1] |
Melting Point and Thermal Behavior
The melting point is a critical indicator of purity and provides insight into the crystalline lattice energy of the solid. While a specific melting point for this compound is not widely published, its determination is fundamental.
Expert Insight: Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus. DSC provides a quantitative measure of the heat flow associated with thermal transitions, yielding not only the melting point (onset or peak temperature) but also the enthalpy of fusion (ΔHfus). This additional data is invaluable for polymorphism screening and pre-formulation studies.
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh 2-5 mg of [2-(Trifluoromethyl)phenyl]glycolic acid into a standard aluminum DSC pan.
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Instrument Setup: Crimp the pan with a lid and place it in the DSC cell. Place an empty, sealed pan in the reference cell.
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Thermal Program:
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Equilibrate the cell at 25°C.
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Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 200°C).
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Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.
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Data Analysis: Analyze the resulting thermogram. The melting point is determined from the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition. The area under this peak is integrated to calculate the enthalpy of fusion.
Solution-State Properties and Acidity
The behavior of the molecule in solution is paramount for its application in synthesis, biological assays, and formulation development.
Solubility Profile
The solubility of a compound is governed by the interplay of its lipophilic and hydrophilic features. Compared to the parent mandelic acid, the introduction of the trifluoromethylphenyl group significantly increases lipophilicity.
Expected Solubility:
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High Solubility: Expected in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate.
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Moderate to Low Solubility: Expected in nonpolar solvents like toluene and hexanes.
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pH-Dependent Aqueous Solubility: As a carboxylic acid, its solubility in water will be low at acidic pH (where it exists in the neutral form) and will increase significantly at neutral to basic pH as it forms the more polar carboxylate salt.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
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System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed glass vial.
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Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Causality Note: This long equilibration time is crucial to ensure the solution is truly saturated, a cornerstone of a trustworthy measurement.
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Phase Separation: Allow the vials to stand undisturbed at the same temperature for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
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Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
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Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Acidity (pKa)
The pKa is a measure of the acidity of the carboxylic acid group. This value is critical for predicting the compound's charge state at a given pH, which influences its solubility, membrane permeability, and receptor binding interactions. The electron-withdrawing nature of the ortho-trifluoromethyl group is expected to increase the acidity of the carboxylic proton, resulting in a pKa value lower than that of mandelic acid (pKa ≈ 3.4).[8]
Protocol 3: pKa Determination by Potentiometric Titration
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Solution Preparation: Prepare a solution of the compound with a known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure full dissolution.
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Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
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Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator or a burette. Record the pH of the solution after each addition.
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Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve (identifying the equivalence point) and is equal to the pH at the half-equivalence point, as defined by the Henderson-Hasselbalch equation.[9]
Diagram 1: Workflow for pKa Determination
Caption: A streamlined workflow for determining the pKa via potentiometric titration.
Lipophilicity and Partitioning Behavior
Octanol-Water Partition Coefficient (LogP)
LogP is the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. It is a key descriptor of lipophilicity and is widely used in drug discovery to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A calculated XLogP3 value for this compound is 1.7, suggesting moderate lipophilicity.[5]
Expert Insight: While the shake-flask method is the traditional standard, HPLC-based methods for determining LogP are often preferred for their speed, reduced sample consumption, and applicability to a wider range of lipophilicities. The method relies on correlating the retention time of the analyte on a reverse-phase column with the known LogP values of a set of standard compounds.
Spectroscopic and Structural Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected characteristics can be reliably predicted based on its structure.[1]
Diagram 2: Comprehensive Analytical Workflow for Structural Confirmation
Sources
- 1. [2-(Trifluoromethyl)phenyl]glycolic acid [synhet.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. (2-(Trifluoromethyl)phenyl)glycolic acid | C9H7F3O3 | CID 101657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycolic acid - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
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- 9. phcogj.com [phcogj.com]
